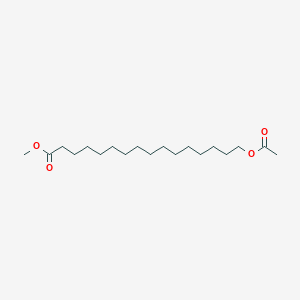
Methyl 16-(acetyloxy)hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 16-(acetyloxy)hexadecanoate is an ester compound derived from hexadecanoic acid, commonly known as palmitic acid. This compound is characterized by the presence of an acetyloxy group at the 16th carbon position of the hexadecanoate chain. Esters like this compound are known for their pleasant odors and are often used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 16-(acetyloxy)hexadecanoate can be synthesized through esterification reactions. One common method involves the reaction of hexadecanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form methyl hexadecanoate. The acetyloxy group can then be introduced through acetylation using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification and acetylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired ester compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 16-(acetyloxy)hexadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield hexadecanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Hexadecanoic acid and methanol.
Reduction: 16-hydroxyhexadecanoic acid.
Substitution: Various substituted hexadecanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 16-(acetyloxy)hexadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its role in lipid metabolism and as a model compound for ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of methyl 16-(acetyloxy)hexadecanoate primarily involves its hydrolysis to release hexadecanoic acid and methanol. This hydrolysis can occur enzymatically in biological systems or chemically under acidic or basic conditions. The released hexadecanoic acid can then participate in various metabolic pathways, including lipid biosynthesis and energy production .
Comparison with Similar Compounds
Similar Compounds
Methyl hexadecanoate: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
Ethyl hexadecanoate: Similar ester but with an ethyl group instead of a methyl group, affecting its physical properties and reactivity.
Methyl 16-hydroxyhexadecanoate: Contains a hydroxyl group instead of an acetyloxy group, leading to different chemical behavior and applications.
Uniqueness
This functional group allows for targeted chemical modifications and enhances the compound’s utility in synthetic chemistry and industrial applications .
Properties
CAS No. |
66146-70-1 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
methyl 16-acetyloxyhexadecanoate |
InChI |
InChI=1S/C19H36O4/c1-18(20)23-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-19(21)22-2/h3-17H2,1-2H3 |
InChI Key |
VFDICBKWALUJNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



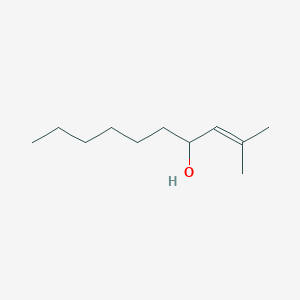
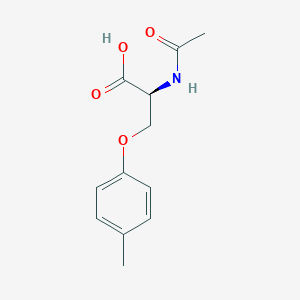

![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)
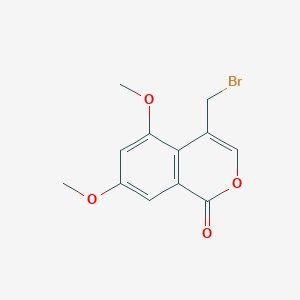

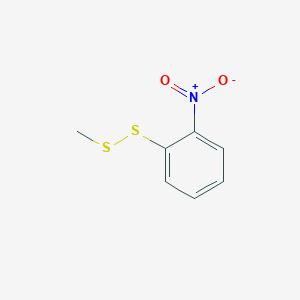
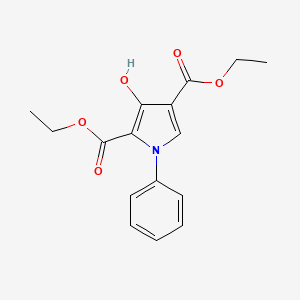

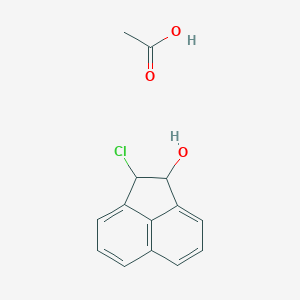
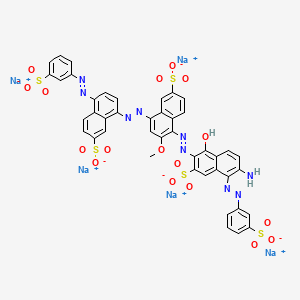
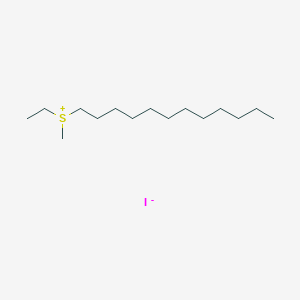
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
